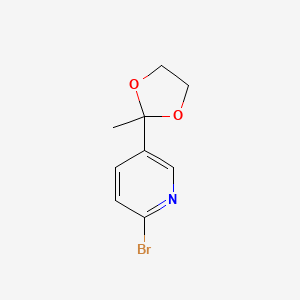
1,3,5-Benzenetricarbonyl trifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Benzenetricarbonyl trifluoride (BTCF) is a highly reactive, organofluorine compound that has been used in a variety of scientific research applications. It is a versatile reagent that has been used in synthetic organic chemistry, analytical chemistry, and biochemistry. BTCF has been studied extensively in order to understand its properties and potential applications.
Scientific Research Applications
1,3,5-Benzenetricarbonyl trifluoride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, for analytical chemistry, and for biochemistry. In organic chemistry, 1,3,5-Benzenetricarbonyl trifluoride has been used for the synthesis of small molecules, polymers, and other compounds. In analytical chemistry, it has been used as a reagent for the analysis of compounds in solution. In biochemistry, it has been used to study the structure and function of proteins, enzymes, and other biological molecules.
Mechanism of Action
The mechanism of action of 1,3,5-Benzenetricarbonyl trifluoride is not fully understood. However, it is known that it is a highly reactive compound that can react with a variety of substrates. It is believed that the reactivity of 1,3,5-Benzenetricarbonyl trifluoride is due to its ability to form strong hydrogen bonds with other molecules. These hydrogen bonds are thought to be responsible for its reactivity and its ability to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3,5-Benzenetricarbonyl trifluoride are not well understood. However, it is known that 1,3,5-Benzenetricarbonyl trifluoride can interact with proteins and enzymes, and it is believed that these interactions may be responsible for its biological activity. It is also believed that 1,3,5-Benzenetricarbonyl trifluoride may be able to interact with DNA and RNA, and this interaction may be responsible for its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1,3,5-Benzenetricarbonyl trifluoride in laboratory experiments include its high reactivity, its low cost, and its ability to react with a variety of substrates. The disadvantages of using 1,3,5-Benzenetricarbonyl trifluoride in laboratory experiments include its high volatility, its potential to cause hazardous reactions, and its potential to cause skin irritation.
Future Directions
The future directions for 1,3,5-Benzenetricarbonyl trifluoride research include its potential use in drug development, its potential use in biocatalysis, its potential use as a bioactive agent, and its potential use in the synthesis of polymers. Additionally, research into the mechanism of action of 1,3,5-Benzenetricarbonyl trifluoride and its potential therapeutic effects is ongoing. Finally, further research into the safety and efficacy of 1,3,5-Benzenetricarbonyl trifluoride is needed in order to better understand its potential applications.
Synthesis Methods
1,3,5-Benzenetricarbonyl trifluoride can be synthesized by the reaction of 1,3,5-benzenetricarboxylic acid with trifluoromethanesulfonyl fluoride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction is rapid and can be completed in a few minutes. The resulting product is a colorless liquid that is highly reactive and volatile.
properties
IUPAC Name |
benzene-1,3,5-tricarbonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVKTRREWOKPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)F)C(=O)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Benzenetricarbonyl trifluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)
